molecular formula C10H12Br2 B1450066 Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)- CAS No. 1370601-38-9

Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-

Cat. No. B1450066
CAS RN: 1370601-38-9
M. Wt: 292.01 g/mol
InChI Key: NLEMQGSJRLWKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-, is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a sweet smell and a boiling point of approximately 177℃. Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-, has a wide range of applications in various industries, including pharmaceuticals, agrochemicals, and perfumery. It is also used as a solvent for many organic reactions.

Scientific Research Applications

Structural Analysis and Interaction Studies

X-Ray Structure Determinations : The investigation into the structures of benzene derivatives, including compounds with bromo and bromomethyl substituents, provides insights into molecular interactions such as Br···Br, C–H···Br, C–Br···Br, and C–Br···π interactions. These studies reveal the variability in packing motifs despite chemical similarities and the role of such interactions in the solid-state structure of these compounds (Jones, Kuś, & Dix, 2012).

Synthesis and Material Applications

Synthesis and Fluorescence Properties : The synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene demonstrates the potential for materials with unique fluorescence properties, indicating applications in light-emitting devices and sensors (Zuo-qi, 2015).

Radiosynthesis for Imaging : The preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue and other substituted fluoromethyl-benzenes suggests applications in diagnostic imaging and as bifunctional labelling agents, highlighting the relevance in medical imaging technologies (Namolingam, Luthra, Brady, & Pike, 2001).

Chemical Reactions and Mechanisms

Diels-Alder Electro-synthetic Reaction : The electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of 1,4-hydroquinone showcases an eco-friendly synthesis approach through a paired green electro-synthesis, yielding high selectivity and yield for the final product. This indicates the potential for green chemistry applications (Habibi, Pakravan, & Nematollahi, 2014).

Bromination Techniques and Optimization : The optimization of reaction conditions for the synthesis of 4-bromo-1-bromomethyl-benzene underscores the importance of precise control over reaction parameters to achieve high yield and purity, relevant for industrial chemical synthesis (Jing, 2007).

properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEMQGSJRLWKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-
Reactant of Route 3
Reactant of Route 3
Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-
Reactant of Route 4
Reactant of Route 4
Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-
Reactant of Route 5
Reactant of Route 5
Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-
Reactant of Route 6
Reactant of Route 6
Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.